

3-Fluoro-5-(trifluoromethyl)benzamide molecular weight and formula

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Compound of Interest

Compound Name: 3-Fluoro-5-(trifluoromethyl)benzamide

Cat. No.: B1302122

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Technical Guide: 3-Fluoro-5-(trifluoromethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Fluoro-5-(trifluoromethyl)benzamide**, a key intermediate in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and material science. This document outlines its core molecular data, a detailed synthesis protocol, and methods for its analytical characterization.

Core Molecular Data

The fundamental molecular properties of **3-Fluoro-5-(trifluoromethyl)benzamide** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₅ F ₄ NO	[1]
Molecular Weight	207.13 g/mol	[1]
CAS Number	207986-20-7	[1]
Appearance	White to off-white crystalline solid	[2]
Melting Point	115-117 °C	
IUPAC Name	3-fluoro-5-(trifluoromethyl)benzamide	

Synthesis Protocol

The synthesis of **3-Fluoro-5-(trifluoromethyl)benzamide** is typically achieved through a two-step process starting from 3-Fluoro-5-(trifluoromethyl)benzoic acid. The first step involves the conversion of the benzoic acid to its more reactive acyl chloride derivative, followed by amination to yield the final benzamide product.

Step 1: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzoyl chloride

This procedure involves the reaction of 3-Fluoro-5-(trifluoromethyl)benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Materials:

- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- Thionyl chloride (SOCl₂)
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene or dichloromethane (solvent)
- Rotary evaporator

- Standard laboratory glassware with a reflux condenser and a gas trap

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 3-Fluoro-5-(trifluoromethyl)benzoic acid in an excess of thionyl chloride.
- Add a catalytic amount of anhydrous DMF to the mixture.
- Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (cessation of gas evolution).
- Allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- The resulting crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of 3-Fluoro-5-(trifluoromethyl)benzamide

This step involves the reaction of the synthesized 3-Fluoro-5-(trifluoromethyl)benzoyl chloride with an ammonia source.

Materials:

- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride (from Step 1)
- Aqueous ammonia (e.g., 28-30% solution)
- Dichloromethane or other suitable organic solvent
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Dissolve the crude 3-Fluoro-5-(trifluoromethyl)benzoyl chloride in a suitable organic solvent such as dichloromethane.
- Cool the solution in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia to the cooled solution with vigorous stirring. A white precipitate of the benzamide will form.
- Continue stirring for 30-60 minutes at room temperature to ensure the reaction goes to completion.
- Separate the organic layer. Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude **3-Fluoro-5-(trifluoromethyl)benzamide**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford a white crystalline solid.

Analytical Characterization

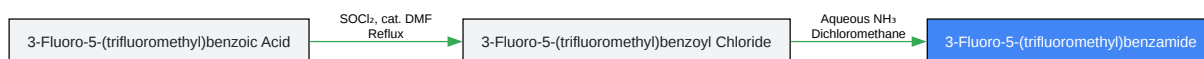
The identity and purity of the synthesized **3-Fluoro-5-(trifluoromethyl)benzamide** should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the amide protons. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-8.5 ppm), and the two amide protons will likely appear as a broad singlet.
 - ^{13}C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 165-170 ppm, in addition to the signals for the aromatic carbons.

- ^{19}F NMR: The fluorine NMR spectrum will show two distinct signals, one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Under electron ionization (EI), a common fragmentation pattern for benzamides is the loss of the amide group ($\bullet\text{NH}_2$) to form a stable benzoyl cation. For **3-Fluoro-5-(trifluoromethyl)benzamide**, the molecular ion peak $[\text{M}]^+$ at m/z 207 would be expected, along with a prominent peak for the $[\text{M}-\text{NH}_2]^+$ fragment.
- Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amide (around $3400\text{--}3100\text{ cm}^{-1}$) and the C=O stretching of the amide carbonyl group (around 1650 cm^{-1}).

Synthesis Workflow Diagram

The following diagram illustrates the general synthesis pathway for **3-Fluoro-5-(trifluoromethyl)benzamide**.



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Caption: Synthesis pathway of **3-Fluoro-5-(trifluoromethyl)benzamide**.

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